2-Propenamide, 2-cyano-3-(5-(2,5-dichlorophenyl)-2-furanyl)-N-5-quinolinyl-
Overview
Description
2-Propenamide, 2-cyano-3-(5-(2,5-dichlorophenyl)-2-furanyl)-N-5-quinolinyl- (2-P2C3F5QN) is a synthetic compound that has recently been studied for its potential applications in scientific research. This compound has been found to have several unique properties, including a high degree of resistance to hydrolysis, which makes it an attractive candidate for use in laboratory experiments. Additionally, it has been found to have a number of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties, which has made it a promising compound for further study.
Scientific Research Applications
1. Mechanofluorochromic Properties
2-Propenamide derivatives demonstrate unique optical properties due to distinct stacking modes. For example, 2-cyano-3-(2-methoxyphenyl)-2-propenamide exhibits green luminescence, with emission peaks showing a red-shift upon grinding due to phase transformation from crystalline to amorphous. This suggests potential applications in optical materials and sensing technologies (Qing‐bao Song et al., 2015).
2. Antibacterial and Antifungal Agents
2-Propenamide compounds, including 2-cyano-3-(2ˊ,4ˊ-dichlorophenyl)-2-prpoenoyl chloride, have shown effectiveness as antibacterial and antifungal agents. Their chemical modifications lead to derivatives with significant potential in treating infections (A. K. El-ziaty et al., 2012).
3. Anti-inflammatory and Analgesic Potential
Quinoline-based 2-propenamide derivatives exhibit significant anti-inflammatory and analgesic activities. Some compounds, particularly those with electron-withdrawing groups, show promising results compared to standard drugs like diclofenac, suggesting potential in developing new anti-inflammatory medications (S. Khokra et al., 2015).
4. Anti-Cancer Activity
Certain 2-cyano-3-aryl-N-quinolinyl acrylamide derivatives exhibit cytotoxic activity against cancer cell lines, such as the breast cancer cell line MCF7. This indicates their potential as lead compounds in anticancer drug development (M. Ghorab & M. Alsaid, 2015).
5. Thermodynamic Properties in Organic Solvents
Studies on the thermodynamic properties of 2-cyano-3-[5-(phenyl)-2-furyl]-2-propenamide solutions in various organic solvents have been conducted. Understanding these properties is crucial for applications in chemical processing and formulation (I. Sobechko et al., 2017).
properties
IUPAC Name |
(E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-quinolin-5-ylprop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13Cl2N3O2/c24-15-6-8-19(25)18(12-15)22-9-7-16(30-22)11-14(13-26)23(29)28-21-5-1-4-20-17(21)3-2-10-27-20/h1-12H,(H,28,29)/b14-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVENPFFEMUOOGK-SDNWHVSQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC(=O)/C(=C/C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)/C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propenamide, 2-cyano-3-(5-(2,5-dichlorophenyl)-2-furanyl)-N-5-quinolinyl- | |
CAS RN |
304896-28-4 | |
Record name | AGK-2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0304896284 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AGK-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AGK-2 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DDF0L8606A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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